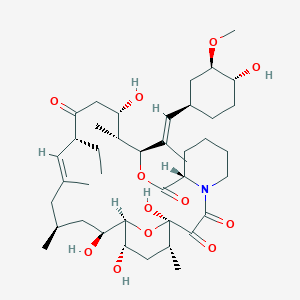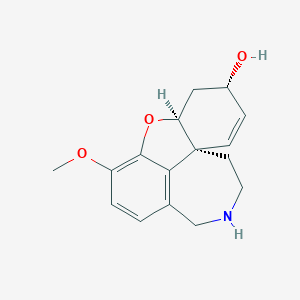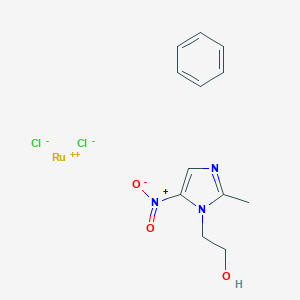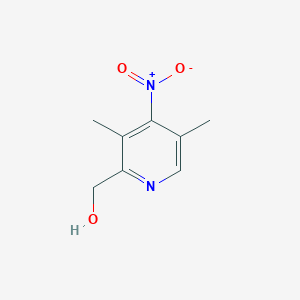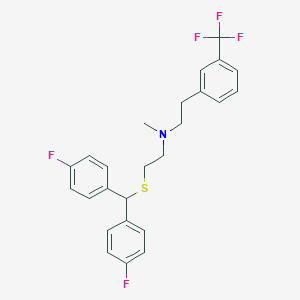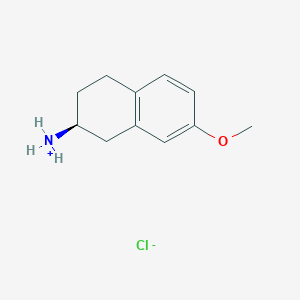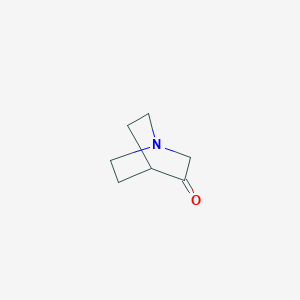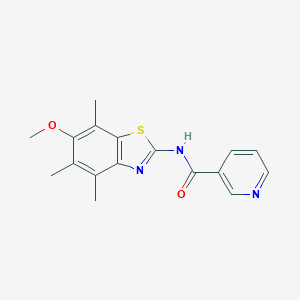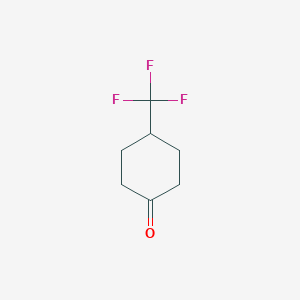
4-(Trifluoromethyl)cyclohexanone
説明
4-(Trifluoromethyl)cyclohexanone is a chemical compound that is part of a broader class of trifluoromethylated organic compounds. These compounds are of significant interest due to their utility in various chemical syntheses and applications in material science. The trifluoromethyl group imparts unique electronic and physical properties to the molecules, making them valuable in the development of pharmaceuticals, agrochemicals, and advanced materials .
Synthesis Analysis
The synthesis of trifluoromethylated cyclohexanones and related compounds has been explored through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one, leading to the formation of functionalized salicylates and phenols . Another method demonstrates the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and related compounds from the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate, which serve as reactive intermediates for further chemical transformations . Additionally, the synthesis of novel polyamides derived from aromatic diamines with a trifluoromethyl pendent group showcases the incorporation of the trifluoromethylated cyclohexanone structure into polymeric materials .
Molecular Structure Analysis
The molecular structure of trifluoromethylated cyclohexanones has been studied using various analytical techniques. X-ray diffraction analysis has been employed to determine the solid-state structure of related compounds, such as 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt, revealing a highly delocalized double U-enol(ate) form . The crystal structure of a 4-hydroxy derivative of a trifluoromethylated cyclohexanone has also been determined, showing an asymmetric chair conformation of the cyclohexanone ring .
Chemical Reactions Analysis
Trifluoromethylated cyclohexanones participate in various chemical reactions due to their reactive nature. For instance, the addition of enamines of cyclohexanones to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one results in highly diastereoselective synthesis of substituted bicyclo[3.3.1]nonan-9-ones . The reactivity of these compounds is further highlighted in the context of polymer synthesis, where they are used as monomers for superacid mediated polyhydroxyalkylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylated cyclohexanones are influenced by the presence of the trifluoromethyl group. These compounds exhibit good solubility in polar aprotic solvents and have been used to synthesize polymers with low dielectric constants, high thermal stability, and excellent mechanical properties . The presence of the trifluoromethyl group also affects the electronic structure of the molecules, as seen in the case of conducting polymers based on 4-tertiary butyl-cyclohexanone moiety .
科学的研究の応用
Catalytic Applications
4-(Trifluoromethyl)cyclohexanone plays a role in catalytic processes, particularly in oxidation reactions. It has been studied in the context of cyclohexane oxidation, an important industrial process for producing cyclohexanol and cyclohexanone. These compounds are key intermediates in the production of nylon 6 and nylon 6,6. Research has focused on optimizing the catalysts and reaction conditions to improve selectivity and yield while minimizing environmental impact. Metal and metal oxide catalysts, including gold nanoparticles supported on silica, have shown promising results in terms of selectivity and conversion rates (A. Abutaleb & M. Ali, 2021).
Environmental and Energy Applications
In environmental applications, 4-(Trifluoromethyl)cyclohexanone-related compounds have been investigated for their potential in bioremediation, particularly in the degradation of pollutants. Cyanobacterial consortia capable of degrading oil components in oil-polluted sites have been studied, with cyanobacteria facilitating the degradation process by providing necessary resources to associated bacteria (R. Abed, S. Dobretsov, & K. Sudesh, 2009). Additionally, the potential of cyanobacterial hydrogen as an alternative energy source has been recognized, highlighting the role of such compounds in advancing renewable energy technologies.
Material Science Applications
In material science, 4-(Trifluoromethyl)cyclohexanone-related compounds have been explored for their use in developing advanced materials. Polyhydroxyalkanoates, for example, have been identified as substitutes for non-biodegradable petrochemical-based plastics, with certain strains of cyanobacteria showing the ability to accumulate these compounds, offering a sustainable alternative for material production (R. Abed, S. Dobretsov, & K. Sudesh, 2009).
Photocatalysis
Graphitic carbon nitride (g-C3N4)-based photocatalysts have seen extensive research due to their utility in driving various reduction and oxidation reactions under light irradiation. These photocatalysts have applications in water splitting, pollutant degradation, carbon dioxide reduction, and selective organic transformations, showcasing the versatility of 4-(Trifluoromethyl)cyclohexanone-related compounds in photocatalytic applications (Jiuqing Wen, Jun Xie, Xiaobo Chen, & Xin Li, 2017).
Safety And Hazards
4-(Trifluoromethyl)cyclohexanone is classified as an Aquatic Acute 1 hazard . It is a combustible liquid and has a flash point of 76.7 °C . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
特性
IUPAC Name |
4-(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDZFUZVJKAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380536 | |
| Record name | 4-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexanone | |
CAS RN |
75091-99-5 | |
| Record name | 4-(trifluoromethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
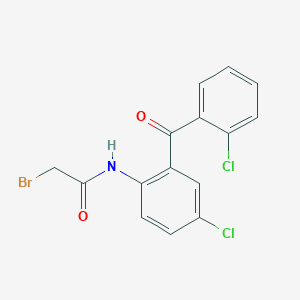
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
